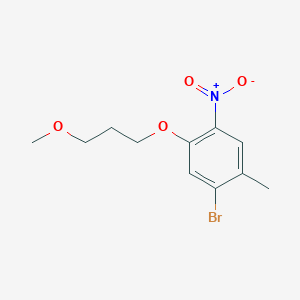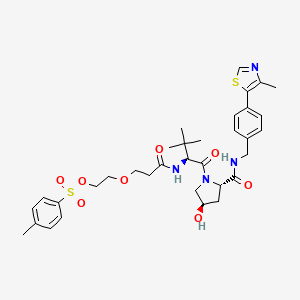
(S, R, S)-AHPC-PEG2-Tos
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S, R, S)-AHPC-PEG2-Tos is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique stereochemistry, which involves three chiral centers, making it a subject of study in stereochemistry and chiral synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S, R, S)-AHPC-PEG2-Tos typically involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The process often starts with the preparation of the AHPC (aryl hydrocarbon receptor-interacting protein) core, followed by the attachment of the PEG2 (polyethylene glycol) linker. The final step involves the tosylation of the compound to introduce the tosyl (Tos) group, which is crucial for its biological activity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to maximize yield and purity while minimizing the production of unwanted stereoisomers. Techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S, R, S)-AHPC-PEG2-Tos undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the AHPC core.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of the tosyl group with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic reagents such as sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(S, R, S)-AHPC-PEG2-Tos has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, particularly proteins.
Medicine: Investigated for its potential as a therapeutic agent, especially in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of (S, R, S)-AHPC-PEG2-Tos involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity. This selective binding is often mediated by the tosyl group, which can form covalent bonds with nucleophilic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(R, S, R)-AHPC-PEG2-Tos: Differing in stereochemistry, this compound may exhibit different biological activities.
(S, S, S)-AHPC-PEG2-Tos: Another stereoisomer with potentially unique properties.
AHPC-PEG2-Cl: A similar compound where the tosyl group is replaced with a chloride group.
Uniqueness
(S, R, S)-AHPC-PEG2-Tos is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable tool in research, particularly in studies focused on stereochemistry and chiral interactions.
Eigenschaften
Molekularformel |
C34H44N4O8S2 |
|---|---|
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C34H44N4O8S2/c1-22-6-12-27(13-7-22)48(43,44)46-17-16-45-15-14-29(40)37-31(34(3,4)5)33(42)38-20-26(39)18-28(38)32(41)35-19-24-8-10-25(11-9-24)30-23(2)36-21-47-30/h6-13,21,26,28,31,39H,14-20H2,1-5H3,(H,35,41)(H,37,40)/t26-,28+,31-/m1/s1 |
InChI-Schlüssel |
OBJJVZURNLLFKC-PNBNRWGDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)N[C@H](C(=O)N2C[C@@H](C[C@H]2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCC(=O)NC(C(=O)N2CC(CC2C(=O)NCC3=CC=C(C=C3)C4=C(N=CS4)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-N-Allyl-3-(4-fluorophenyl)-benzo[4,5]-azepine](/img/structure/B13723467.png)
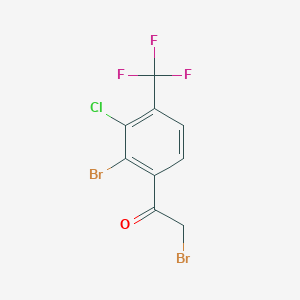

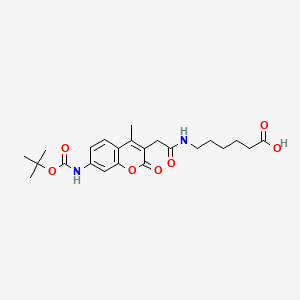

![4-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzonitrile](/img/structure/B13723492.png)
![[(6S,13S,17R)-17-ethynyl-6-hydroxy-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13723495.png)


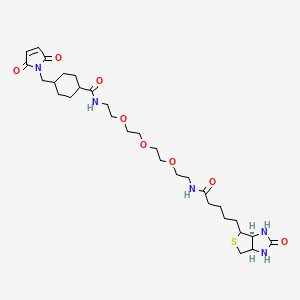
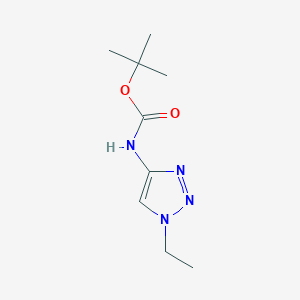

![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
